2-(4-(Ethylsulfonyl)phenyl)acetic acid
Description
Significance of Phenylacetic Acid Scaffold in Organic and Medicinal Chemistry Research
The phenylacetic acid moiety is a privileged structure in the realm of drug discovery and organic synthesis. inventivapharma.com Its presence in a wide array of bioactive molecules underscores its versatility and importance. Phenylacetic acid itself, a white solid with a honey-like odor, is a naturally occurring compound found in fruits and is a catabolite of phenylalanine in humans. wikipedia.org
In medicinal chemistry, this scaffold serves as a crucial building block for various therapeutic agents. youtube.com For instance, it is a precursor in the production of penicillin G and diclofenac (B195802). wikipedia.org The versatility of the phenylacetic acid framework allows for diverse chemical modifications, enabling the fine-tuning of pharmacological properties. Researchers have leveraged this scaffold to develop agonists for receptors like hPPAR, which are involved in metabolic regulation. nih.gov
The phenylacetic acid structure's utility extends to its role as a key intermediate in the synthesis of complex molecules. Its chemical handles—the phenyl ring and the carboxylic acid group—provide reactive sites for a multitude of organic transformations, making it an indispensable tool for synthetic chemists. sciencemadness.org
Emergence of Sulfonylphenylacetic Acid Derivatives as Research Targets
The introduction of a sulfonyl group to the phenylacetic acid scaffold marks a significant evolution in the exploration of this chemical space. The sulfonyl group (–SO2–) is a strong electron-withdrawing group that can profoundly influence the physicochemical and biological properties of the parent molecule. This modification can enhance metabolic stability, improve binding affinity to biological targets, and alter solubility profiles.
Research into sulfonylphenylacetic acid derivatives has revealed their potential in various therapeutic areas. For example, derivatives of [4-(Methylsulfonyl)phenyl]acetic acid have been investigated for their auxin-like activity and as intermediates for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Furthermore, the sulfone-carboxylic acid moiety has been identified as advantageous for reducing lipophilicity and cytotoxicity in the development of agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment. nih.gov
Rationale for In-depth Academic Inquiry into 2-(4-(Ethylsulfonyl)phenyl)acetic Acid and Related Compounds
The specific compound, this compound, and its analogs are subjects of focused academic and industrial research due to their potential as key intermediates in the synthesis of high-value pharmaceutical compounds. The ethylsulfonyl group, in particular, offers a distinct lipophilic and electronic signature compared to the more commonly studied methylsulfonyl analog.
One of the prominent applications of related sulfonylphenylacetic acids is in the synthesis of Cox-2 inhibitors, a class of anti-inflammatory drugs. For instance, [4-(Methylsulfonyl)phenyl]acetic acid is a known intermediate in the preparation of Etoricoxib (B1671761). patsnap.comgoogle.com The structural similarity of this compound suggests its potential utility in the synthesis of novel Cox-2 inhibitors or other biologically active molecules.
The synthesis of this compound itself has been described, starting from 4-ethylphenylthioacetic acid through an oxidation process using hydrogen peroxide and a vanadium pentoxide catalyst. chemicalbook.com This synthetic accessibility allows for its use as a building block in further chemical explorations.
Overview of Current Research Landscape and Unexplored Avenues
The current research landscape for sulfonylphenylacetic acid derivatives is vibrant, with ongoing efforts to synthesize and evaluate new analogs for a range of biological activities. Studies have explored their potential as FFA1 agonists and as intermediates for various pharmaceuticals. nih.govgoogle.com
However, there remain several unexplored avenues. A systematic investigation into how variations in the alkyl group of the sulfonyl moiety (e.g., ethyl vs. methyl vs. propyl) impact the biological activity and pharmacokinetic properties of the resulting compounds is an area ripe for exploration. Furthermore, the application of these derivatives in materials science or as catalysts in organic reactions is less documented.
Future research could also focus on developing more efficient and environmentally friendly synthetic routes to these compounds. While methods exist, the exploration of novel catalytic systems or flow chemistry approaches could offer significant advantages in terms of yield, purity, and sustainability. A deeper understanding of the crystal structure and solid-state properties of compounds like this compound could also inform their formulation and application in various fields.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-ethylsulfonylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-2-15(13,14)9-5-3-8(4-6-9)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOLLUNLZJLQMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402004 | |
| Record name | 2-(4-(Ethylsulfonyl)phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383135-47-5 | |
| Record name | 2-(4-(Ethylsulfonyl)phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(ethanesulfonyl)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 2 4 Ethylsulfonyl Phenyl Acetic Acid and Its Analogs
Advanced Synthetic Routes for Sulfonylphenylacetic Acid Derivatives
The synthesis of 2-(4-(ethylsulfonyl)phenyl)acetic acid and its derivatives often involves multi-step strategies that require careful optimization to ensure high yields and purity. These compounds serve as critical building blocks in the creation of more complex molecules, including important pharmaceuticals.
Multi-step Synthesis Strategies and Reaction Optimization
A common and effective method for the synthesis of 4-alkylsulfonylphenylacetic acids is a multi-step process that begins with an appropriately substituted acetophenone. One prominent strategy is the Willgerodt-Kindler reaction. wikipedia.orgorganic-chemistry.orgnih.govresearchgate.net This reaction typically involves heating an aryl alkyl ketone, such as 4-(ethylthio)acetophenone, with sulfur and a secondary amine, like morpholine, to form a thioamide. wikipedia.orgorganic-chemistry.org Subsequent hydrolysis of the resulting thioamide yields the desired carboxylic acid. wikipedia.org
Another key synthetic route involves the preparation of the corresponding thioether precursor, 2-(4-(ethylthio)phenyl)acetic acid, which is then oxidized to the sulfone. The thioether precursor can be synthesized from p-halogenated phenylacetic acid and its derivatives through catalytic reactions with sodium methyl mercaptide in the presence of cuprous ions. researchgate.netgoogle.com
The oxidation of the sulfur-containing moiety is a critical step in these synthetic pathways. A variety of oxidizing agents can be employed for this transformation. For instance, the oxidation of 2-(4-(methylthio)phenyl)acetic acid to 2-(4-(methylsulfonyl)phenyl)acetic acid, a key intermediate for the drug Etoricoxib (B1671761), has been well-documented. mdpi.com Common oxidizing agents for this conversion include hydrogen peroxide, often in the presence of a catalyst like sodium tungstate, or peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA). sigmaaldrich.com The choice of oxidant and reaction conditions is crucial to achieve a clean and efficient conversion to the sulfone without significant side product formation. For example, oxidation of 2-ethylthioindoles with one molar equivalent of hydrogen peroxide in acetic acid mainly yields the corresponding sulfoxides, while using three molar equivalents leads to the formation of sulfones among other products.
Optimization of these multi-step syntheses often focuses on improving yields, reducing reaction times, and utilizing more environmentally benign reagents. For instance, developments in the Willgerodt-Kindler reaction have explored microwave-assisted heating to accelerate the reaction and improve efficiency. researchgate.net Similarly, in the synthesis of Etoricoxib intermediates, processes have been developed to be carried out in aqueous media, which is a significant improvement in terms of environmental impact. aakash.ac.in
Below is a table summarizing a common synthetic route for a related compound, 4-(methylsulfonyl)phenylacetic acid, which is a key intermediate for the drug Etoricoxib. mdpi.comnumberanalytics.compatsnap.comchiraltech.com
| Step | Reactants | Reagents and Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | 4-Methylthioacetophenone | Sulfur, Morpholine (Willgerodt-Kindler reaction) | 2-(4-(Methylthio)phenyl)-1-morpholinoethanethione | Good |
| 2 | 2-(4-(Methylthio)phenyl)-1-morpholinoethanethione | Acid or base hydrolysis | 2-(4-(Methylthio)phenyl)acetic acid | High |
| 3 | 2-(4-(Methylthio)phenyl)acetic acid | Hydrogen peroxide, Acetic acid | 2-(4-(Methylsulfonyl)phenyl)acetic acid | Good |
Role as Key Intermediate in the Synthesis of Complex Organic Molecules and Pharmaceutical Agents
2-(4-(Alkylsulfonyl)phenyl)acetic acids are pivotal intermediates in the synthesis of a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as COX-2 inhibitors. aakash.ac.inquora.comyoutube.comchegg.com The methylsulfonyl analog, 2-(4-(methylsulfonyl)phenyl)acetic acid, is a well-established precursor to Etoricoxib. aakash.ac.inquora.comyoutube.comchegg.com The synthesis of Etoricoxib involves the condensation of this key intermediate with other reagents to construct the final bipyridine structure. youtube.comchegg.com
Similarly, analogs of these sulfonylphenylacetic acids are utilized in the synthesis of other COX-2 inhibitors, such as Celecoxib (B62257). The sulfonyl group is a crucial pharmacophore that contributes to the selective inhibition of the COX-2 enzyme. The general structure of these intermediates allows for various modifications to produce a range of derivatives with potentially enhanced biological activity.
The synthetic utility of these compounds extends beyond COX-2 inhibitors. The phenylacetic acid moiety is a common structural motif in a variety of biologically active molecules, and the presence of the sulfonyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug substance. patsnap.commdpi.comdoaj.org
Chiral Synthesis and Resolution Techniques for Related Compounds
Many 2-arylpropionic acids, a class of compounds to which this compound belongs if an additional methyl group is present at the alpha-carbon, are chiral and often only one enantiomer possesses the desired pharmacological activity. wikipedia.orgviamedica.plnih.govnih.gov For instance, in the case of many profens, the (S)-enantiomer is the active form. viamedica.plnih.gov Therefore, the development of methods for the synthesis or separation of single enantiomers is of great importance.
Several strategies can be employed to obtain enantiomerically pure sulfonylphenylacetic acid derivatives. One approach is asymmetric synthesis , where a chiral auxiliary or catalyst is used to induce stereoselectivity during the synthesis. nih.govmasterorganicchemistry.comuomustansiriyah.edu.iqresearchgate.net For example, asymmetric synthesis of chiral sulfoximines has been achieved through the S-alkylation of chiral sulfinamides. researchgate.net
Another common approach is the chiral resolution of a racemic mixture. researchgate.netlibretexts.orggoogle.comnih.govmasterorganicchemistry.comyoutube.com This can be achieved through several techniques:
Classical resolution involves the formation of diastereomeric salts by reacting the racemic acid with a chiral base. The resulting diastereomers can then be separated by crystallization due to their different physical properties.
Enzymatic resolution utilizes enzymes, such as lipases, which can selectively catalyze a reaction on one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer from the product. researchgate.netnih.govnih.govmdpi.com This method is often highly enantioselective and can be performed under mild conditions.
Chiral chromatography , particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP), is a powerful analytical and preparative technique for separating enantiomers. researchgate.netchiraltech.comnih.govmasterorganicchemistry.comresearchgate.netchromatographyonline.com Polysaccharide-based CSPs are commonly used for the separation of acidic compounds like profens. researchgate.net
The table below summarizes some common chiral resolution techniques applicable to profens and related chiral carboxylic acids.
| Technique | Principle | Typical Reagents/Conditions | Applicability |
|---|---|---|---|
| Classical Resolution | Formation of separable diastereomeric salts | Chiral amines (e.g., brucine, strychnine) | Widely applicable to racemic acids |
| Enzymatic Resolution | Enzyme-catalyzed stereoselective reaction | Lipases (e.g., Candida rugosa lipase) | Effective for many profens and related esters |
| Chiral HPLC | Differential interaction with a chiral stationary phase | Polysaccharide-based columns (e.g., Chiralcel OD-H) | Analytical and preparative scale separation |
Chemical Reactions and Reactivity Analysis
The chemical reactivity of this compound is largely dictated by the functional groups present: the carboxylic acid, the phenyl ring, and the ethylsulfonyl group.
Oxidation Reactions of Sulfur-containing Moieties
As previously mentioned, the oxidation of the sulfur atom is a key transformation in the synthesis of this compound from its thioether precursor. The thioether can be oxidized first to a sulfoxide (B87167) and then to the sulfone. This stepwise oxidation allows for the isolation of the sulfoxide intermediate if desired. The choice of oxidizing agent and stoichiometry is critical in controlling the extent of oxidation. For example, using one equivalent of an oxidizing agent like hydrogen peroxide can favor the formation of the sulfoxide, while an excess of a stronger oxidant will lead to the sulfone. qub.ac.ukresearchgate.net
Electrophilic Aromatic Substitution Reactions on the Phenyl Ring
The phenyl ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions. researchgate.netlibretexts.orgmasterorganicchemistry.comyoutube.comorganicchemistrytutor.commasterorganicchemistry.comleah4sci.comwikipedia.orgyoutube.comyoutube.comnih.gov However, the reactivity of the ring is significantly influenced by the two substituents: the ethylsulfonyl group and the acetic acid moiety.
Both the sulfonyl group (-SO₂R) and the carboxylic acid group (-COOH) are electron-withdrawing groups. aakash.ac.innumberanalytics.comquora.comyoutube.comchegg.com Electron-withdrawing groups deactivate the aromatic ring towards electrophilic attack, making EAS reactions slower compared to benzene. organicchemistrytutor.comleah4sci.comsynarchive.com
Furthermore, these groups act as meta-directors . aakash.ac.innumberanalytics.comquora.comyoutube.comchegg.com This means that incoming electrophiles will preferentially substitute at the positions meta to these groups. In the case of this compound, the ethylsulfonyl group is at the para position relative to the acetic acid side chain. Therefore, any electrophilic substitution on the phenyl ring would be expected to occur at the positions meta to both the ethylsulfonyl and the acetic acid groups (positions 2 and 6 relative to the acetic acid group).
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. sigmaaldrich.comresearchgate.netmasterorganicchemistry.comyoutube.commasterorganicchemistry.comwikipedia.orgyoutube.comnih.gov For this compound, these reactions would require harsh conditions due to the deactivating nature of the substituents. For example, nitration would typically require a mixture of concentrated nitric and sulfuric acids. viamedica.pllibretexts.orgmasterorganicchemistry.comyoutube.com
The directing effects of these groups are summarized in the table below.
| Substituent | Electronic Effect | Reactivity Effect | Directing Effect |
|---|---|---|---|
| -SO₂CH₂CH₃ (Ethylsulfonyl) | Strongly Electron-Withdrawing | Strongly Deactivating | Meta-directing |
| -CH₂COOH (Acetic acid) | Weakly Electron-Withdrawing (via the phenyl ring) | Weakly Deactivating | Ortho, Para-directing (due to the alkyl chain, though the carboxyl group itself is deactivating) |
It is important to note that while the alkyl chain of the acetic acid group is weakly activating and ortho, para-directing, the strong deactivating and meta-directing influence of the sulfonyl group is expected to dominate the regioselectivity of electrophilic aromatic substitution reactions on this molecule.
Carboxylic Acid Group Transformations
The carboxylic acid group is a primary site of reactivity in this compound and its analogs, such as the widely studied 4-(methylsulfonyl)phenylacetic acid. This functional group can be readily converted into various derivatives, most notably alkaline metal salts and esters.
One of the fundamental transformations is the formation of alkaline salts. This is typically achieved by reacting the parent acid with an alkaline metal hydroxide (B78521), such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or lithium hydroxide (LiOH), or with alkoxides like sodium methoxide (B1231860) or potassium ethoxide. google.com The reaction is generally carried out in an organic solvent like methanol (B129727) or tetrahydrofuran (B95107) (THF). google.com This deprotonation results in the formation of a carboxylate salt, which can alter the solubility and reactivity of the compound for subsequent synthetic steps. google.com For instance, the sodium salt of (4-methylsulfonyl)phenylacetic acid has been prepared by dissolving the acid in methanol and treating it with a solution of sodium hydroxide in methanol. google.com
Esterification represents another key transformation of the carboxylic acid moiety. This reaction is often catalyzed by acids. Modern catalytic methods employ sulfonic acid functionalized ionic liquids (SAILs), which serve as efficient and recyclable catalysts for the esterification of carboxylic acids with alcohols. mdpi.com While studied in the context of other carboxylic acids, this catalytic approach is applicable to the synthesis of esters from sulfonylphenylacetic acid derivatives. mdpi.com The use of SAILs is advantageous due to their high catalytic activity and ease of separation from the reaction mixture, contributing to more sustainable synthetic processes. mdpi.com
Table 1: Examples of Carboxylic Acid Group Transformations
| Transformation | Reagents/Catalysts | Product Type | Solvent | Source(s) |
|---|---|---|---|---|
| Salt Formation | NaOH, KOH, LiOH, or alkoxides | Alkaline metal salt | Methanol, THF | google.com |
| Esterification | Alcohol, Sulfonic Acid Ionic Liquid (SAIL) | Ester | Not specified | mdpi.com |
Catalytic Approaches in the Synthesis of Sulfonylphenylacetic Acid Derivatives
Catalysis plays a crucial role in the efficient synthesis of this compound and its derivatives. Catalytic methods are employed to construct the core structure and to introduce or modify key functional groups.
A significant catalytic step in the synthesis of the title compound involves the oxidation of the thioether precursor. The synthesis of this compound can be achieved by the oxidation of 4-ethylphenylthioacetic acid. This transformation is effectively catalyzed by vanadium pentoxide (V₂O₅) in the presence of hydrogen peroxide. chemicalbook.com The reaction proceeds by slowly adding hydrogen peroxide to a solution of the starting material and the catalyst in acetonitrile (B52724) at a controlled temperature. chemicalbook.com
Furthermore, Grignard reagents, while technically reagents, are used in a manner that facilitates specific carbon-carbon bond formations in the synthesis of more complex derivatives. For example, the alkaline salt of (4-methylsulfonyl)phenyl acetic acid can be reacted with an ester of 6-methylpyridine-3-carboxylic acid in the presence of a C1-C5 alkyl Grignard reagent, such as tert-butylmagnesium chloride, to produce 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, another key intermediate in the synthesis of Etoricoxib. google.com
Table 2: Catalytic Methods in Sulfonylphenylacetic Acid Synthesis
| Target Compound/Analog | Precursor | Catalyst/Reagent System | Reaction Type | Source(s) |
|---|---|---|---|---|
| This compound | 4-Ethylphenylthioacetic acid | Vanadium pentoxide (V₂O₅) / H₂O₂ | Oxidation | chemicalbook.com |
| 4-Methylsulphonyl phenylacetic acid | 4-Methanesulfonyl acetophenone | HBF₄·SiO₂ | Willgerodt-Kindler Reaction | patsnap.com |
| 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone | (4-Methylsulfonyl)phenyl acetic acid salt | tert-Butylmagnesium chloride | Acylation | google.com |
Biological Activities and Pharmacological Investigations of Sulfonylphenylacetic Acid Compounds
Anti-inflammatory Properties
The anti-inflammatory potential of compounds is often assessed through their ability to modulate key enzymatic pathways and their efficacy in preclinical models of inflammation.
Cyclooxygenase (COX) enzymes are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). The two main isoforms, COX-1 and COX-2, play distinct roles in physiology and inflammation. While the core phenylacetic acid structure is found in some anti-inflammatory agents, specific in vitro studies detailing the inhibitory activity of 2-(4-(Ethylsulfonyl)phenyl)acetic acid against COX-1 and COX-2 isozymes are not extensively documented in publicly available scientific literature.
However, the relevance of the sulfonylphenyl moiety to COX inhibition is well-established. For context, the structurally similar compound 4-methylsulfonylphenylacetic acid is a known intermediate in the synthesis of Etoricoxib (B1671761), a highly selective COX-2 inhibitor. The presence of a methylsulfonyl or ethylsulfonyl group on the phenyl ring is a common feature in many selective COX-2 inhibitors, suggesting that the ethylsulfonylphenylacetic acid scaffold possesses potential for interaction with the COX enzyme active site. Further enzymatic assays would be required to quantify the specific inhibitory concentrations (IC50) and selectivity ratio for this compound.
Comprehensive in vivo studies using established animal models, such as carrageenan-induced paw edema or adjuvant-induced arthritis in rodents, are crucial for determining the anti-inflammatory efficacy of a compound. At present, detailed reports from such in vivo investigations specifically for this compound are not available in the reviewed scientific literature. The evaluation of this compound in these models would be necessary to understand its potential therapeutic effects on inflammation in a whole-organism context.
Antimicrobial Activity Studies
The potential for novel compounds to combat microbial growth is a critical area of research. The parent molecule, phenylacetic acid (PAA), has been noted for its antimicrobial properties. oup.com However, specific studies focused on the antimicrobial spectrum and potency (e.g., minimum inhibitory concentrations) of its derivative, this compound, against various bacterial or fungal strains have not been identified in the current body of scientific literature. Investigation is needed to determine if the addition of the ethylsulfonyl group modifies the antimicrobial activity of the parent compound.
Enzyme Modulation and Receptor Interaction Studies
Beyond COX enzymes, the interaction of this compound with other biologically relevant enzymes or cellular receptors is not well-documented. Research into its potential effects on other pathways, such as lipoxygenase (LOX) or its binding affinity for various receptors, would be essential to fully characterize its pharmacological profile.
Investigation of Auxin-like Activity in Biological Systems
The parent compound, phenylacetic acid (PAA), is a well-recognized natural auxin in plants, playing a role in growth and development. nih.govoup.com PAA, like the principal auxin indole-3-acetic acid (IAA), can regulate auxin-responsive genes through the TIR1/AFB signaling pathway. nih.gov
PAA is widely distributed in both vascular and non-vascular plants. nih.gov While its biological activity is generally considered lower than that of IAA, the endogenous levels of PAA in many plant tissues are significantly higher. nih.gov Classical auxin activity tests have confirmed PAA's ability to stimulate the elongation of coleoptile segments and promote root formation. nih.govnih.gov For instance, PAA has been shown to actively promote the formation of lateral roots in species like peas. nih.gov The mechanism of action involves PAA sensing by TIR1 and AFB auxin receptors, leading to the degradation of transcriptional repressors. nih.gov
There are no specific studies available that investigate the auxin-like activity of the this compound derivative. The addition of the ethylsulfonyl group at the para position of the phenyl ring represents a significant structural modification. Such a substitution could potentially alter its solubility, transport characteristics, and interaction with auxin receptors like TIR1/AFBs. Therefore, its activity as an auxin, whether agonistic or antagonistic, remains to be experimentally determined.
Multi-target Compound Design and Evaluation
The concept of polypharmacology, where a single compound is designed to interact with multiple biological targets, is a growing strategy in drug discovery. The sulfonylphenyl moiety is a key pharmacophore in various therapeutic agents. However, the use of this compound as a specific scaffold or building block in the rational design and evaluation of multi-target compounds is not described in the current scientific literature. Its potential as a fragment for developing multi-target ligands would depend on its broader pharmacological activities, which are yet to be fully elucidated.
Structure Activity Relationship Sar Studies and Molecular Design
Elucidation of Crucial Structural Features for Biological Potency and Selectivity
The biological activity of 2-(4-(ethylsulfonyl)phenyl)acetic acid is intrinsically linked to its core structural components: the phenylacetic acid scaffold and the para-substituted ethylsulfonyl group. Each feature plays a distinct and vital role in molecular recognition and interaction with target proteins.
Phenylacetic Acid Moiety : The phenylacetic acid portion is a well-established pharmacophore. mdpi.comwikipedia.org The carboxylic acid group is particularly critical; its acidic proton and ability to exist as a carboxylate anion at physiological pH allow it to serve as a potent hydrogen bond donor and acceptor. In many enzyme active sites, such as cyclooxygenase (COX), this moiety forms key salt bridges or hydrogen bonds with positively charged or polar amino acid residues, anchoring the ligand in the binding pocket. dergipark.org.tr
Ethylsulfonyl Group : Sulfonyl groups are prominent in medicinal chemistry due to their unique physicochemical properties. sioc-journal.cnnih.gov The two oxygen atoms on the sulfur act as strong hydrogen bond acceptors, enhancing binding affinity with protein targets. nih.govresearchgate.net The sulfonyl group is also relatively stable metabolically. researchgate.net Its presence significantly influences the electronic properties of the phenyl ring. The ethyl group attached to the sulfone provides a small lipophilic domain that can engage in van der Waals interactions within the target site.
The combination of a central aromatic ring, a hydrogen-bonding acidic group, and a polar, hydrogen bond-accepting sulfonyl moiety constitutes the essential pharmacophoric triad (B1167595) for the predicted biological activity of this compound.
Impact of Substituents on the Phenyl Ring and Acetic Acid Moiety on Activity
Modifications to the core structure of this compound can profoundly alter its biological activity. SAR studies on analogous compounds have shown that even minor changes can lead to significant shifts in potency and selectivity.
Substituents on the Phenyl Ring : Introducing additional substituents onto the phenyl ring would modulate the molecule's steric and electronic properties. Studies on related benzenesulfonyl derivatives have shown that the volume and position of substituents are critical. nih.gov For instance, adding bulky groups at positions ortho to the existing substituents could create steric hindrance, potentially preventing the molecule from fitting into a narrow binding pocket and thus reducing activity. Conversely, small substituents at other positions might access additional binding interactions and enhance activity. nih.gov The electronic nature of substituents (electron-donating vs. electron-withdrawing) can also influence the acidity of the acetic acid moiety or the hydrogen bond accepting capacity of the sulfonyl group, thereby fine-tuning binding affinity. sdu.dk
Modifications to the Acetic Acid Moiety : The carboxylic acid is a primary interaction point. Altering this group would have a significant impact.
Esterification or Amidation : Converting the carboxylic acid to an ester or an amide would remove the acidic proton, eliminating its ability to act as a hydrogen bond donor or form ionic bonds. This would likely lead to a substantial decrease in binding affinity for targets that rely on this interaction. dergipark.org.tr
Chain Length : Changing the length of the alkyl chain between the phenyl ring and the carboxyl group would alter the positioning of the acidic head, which could disrupt the optimal geometry for binding.
The following table summarizes the predicted impact of various structural modifications based on established medicinal chemistry principles.
| Modification Site | Type of Change | Predicted Impact on Activity | Rationale |
| Phenyl Ring | Addition of bulky groups (e.g., tert-butyl) | Likely Decrease | Steric hindrance may prevent optimal binding in the active site. nih.gov |
| Addition of small halogen atoms (e.g., F, Cl) | Potentially Increase or Decrease | Can alter electronic properties and form halogen bonds, modulating binding affinity. | |
| Acetic Acid Moiety | Conversion to Methyl Ester (-COOCH₃) | Significant Decrease | Loss of acidic proton prevents key hydrogen bonding and ionic interactions. dergipark.org.tr |
| Conversion to Amide (-CONH₂) | Significant Decrease | Loss of acidic character and altered hydrogen bonding capability. | |
| Ethylsulfonyl Group | Replacement of Ethyl with Methyl | Minimal Change | Minor change in lipophilicity and size; unlikely to drastically alter binding unless the ethyl group has a specific interaction. |
| Replacement with Sulfonamide (-SO₂NH₂) | Activity Profile Change | Introduces hydrogen bond donating capability, which could alter binding mode and target selectivity. researchgate.net |
Conformational Analysis and its Influence on Ligand-Target Interactions
The biological function of this compound is not solely determined by its 2D structure but also by its three-dimensional shape and flexibility, known as its conformation. The molecule possesses several rotatable single bonds: between the ethyl and sulfonyl groups, the sulfonyl group and the phenyl ring, the phenyl ring and the methylene (B1212753) bridge, and the methylene bridge and the carboxyl group. The rotational freedom around these bonds allows the molecule to adopt a wide range of shapes.
Conformational analysis aims to identify the low-energy, and therefore most probable, conformations of the molecule in different environments (e.g., in solution versus bound to a protein). The specific conformation adopted by the ligand upon binding is critical for achieving a high-affinity interaction. This process is often dynamic, involving concepts like "induced fit," where both the ligand and the protein may undergo conformational changes to achieve optimal complementarity. elifesciences.orgnih.gov
The influence of conformation on ligand-target interactions is profound:
Binding Pose : Only a specific subset of possible conformations will fit correctly into the active site of a target protein. The dihedral angles defining the spatial relationship between the phenyl ring, the sulfonyl oxygens, and the carboxylate group must align with the corresponding interaction points in the binding pocket.
Selectivity : Different biological targets may have binding sites that favor different ligand conformations. A molecule that can readily adopt a shape complementary to one target but not another may exhibit high selectivity.
Computational techniques like molecular dynamics (MD) simulations are essential tools for studying these dynamic processes, allowing researchers to explore the conformational landscape of a ligand and observe how its structure adapts upon binding to a target. uzh.ch
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to build mathematical relationships between the chemical structure of a series of compounds and their biological activity. chemijournal.com For a class of compounds related to this compound, a QSAR model could be developed to predict the potency of new, unsynthesized analogs, thereby guiding drug design and prioritizing synthetic efforts. tandfonline.comresearchgate.net
The development of a QSAR model involves several key steps:
Data Set Assembly : A series of structurally related analogs is synthesized, and their biological activity (e.g., IC₅₀ values against a specific enzyme) is measured under uniform conditions.
Descriptor Calculation : For each molecule in the series, a set of numerical parameters, or "molecular descriptors," is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties.
Model Generation : Statistical methods are used to generate an equation that correlates the descriptors with the observed biological activity.
For analogs of this compound, relevant descriptors would likely include:
Hydrophobicity Descriptors : Such as LogP (the logarithm of the partition coefficient), which indicates the molecule's lipophilicity.
Electronic Descriptors : Such as Hammett constants or calculated atomic charges, which describe the electron-donating or -withdrawing nature of substituents.
Steric Descriptors : Such as molecular weight, volume, or STERIMOL parameters, which describe the size and shape of the molecule or its substituents. nih.gov
Topological Descriptors : Which describe molecular connectivity and branching.
The resulting QSAR equation allows for the prediction of activity for new molecules before they are synthesized. For example, a hypothetical QSAR model might reveal that high potency is correlated with high lipophilicity and the presence of an electron-withdrawing group on the phenyl ring.
The following table provides a hypothetical example of a dataset that would be used to build a QSAR model for a series of analogs.
| Compound | Substituent (X) | LogP | Molecular Weight ( g/mol ) | Electronic Parameter (σ) | Observed Activity pIC₅₀ (-log IC₅₀) |
| 1 (Parent) | -H | 2.15 | 228.26 | 0.00 | 6.5 |
| 2 | -Cl | 2.86 | 262.71 | 0.23 | 7.1 |
| 3 | -CH₃ | 2.66 | 242.29 | -0.17 | 6.3 |
| 4 | -NO₂ | 2.13 | 273.26 | 0.78 | 7.8 |
| 5 | -OCH₃ | 2.03 | 258.29 | -0.27 | 6.1 |
Molecular Docking and Molecular Dynamics Simulations in Target Active Sites
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to visualize and analyze how a ligand like this compound might bind to its biological target at an atomic level.
Molecular Docking : This technique predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a protein's active site. dergipark.org.tr It uses a scoring function to estimate the binding affinity, typically reported as a binding energy score (in kcal/mol), where more negative values suggest stronger binding. For this compound, a plausible target is the cyclooxygenase-2 (COX-2) enzyme, as many selective inhibitors share the diaryl structure with a sulfonyl or sulfonamide group. nih.govmdpi.com
A docking simulation into the COX-2 active site would likely predict the following key interactions:
The carboxylate of the acetic acid moiety would form a salt bridge or strong hydrogen bonds with the guanidinium (B1211019) group of a critical arginine residue (e.g., Arg120) and a hydrogen bond with a tyrosine residue at the top of the channel. mdpi.com
The sulfonyl oxygens would act as hydrogen bond acceptors, interacting with backbone amide protons or polar side chains within a specific sub-pocket of the enzyme. This interaction is often crucial for COX-2 selectivity. nih.gov
The central phenyl ring would engage in hydrophobic and π-stacking interactions with aromatic and aliphatic residues lining the main channel of the active site.
Molecular Dynamics (MD) Simulations : Following docking, an MD simulation can be performed to assess the stability of the predicted binding pose over time (typically nanoseconds to microseconds). researchgate.net MD simulations model the movements of all atoms in the system, providing insights into the flexibility of the ligand and protein and the dynamic nature of their interactions. uzh.ch This can reveal whether the key hydrogen bonds and hydrophobic contacts identified in docking are stable or transient, providing a more realistic picture of the binding event.
The table below summarizes the potential interactions for this compound within a hypothetical COX-2 active site, as would be predicted by molecular modeling studies.
| Ligand Moiety | Potential Interacting Residue(s) | Type of Interaction | Predicted Binding Energy Contribution |
| Carboxylic Acid (-COOH) | Arginine (Arg), Tyrosine (Tyr) | Ionic Bond, Hydrogen Bond | Strong |
| Sulfonyl Oxygens (-SO₂-) | Serine (Ser), Histidine (His) | Hydrogen Bond | Moderate |
| Phenyl Ring | Leucine (Leu), Valine (Val), Phenylalanine (Phe) | Hydrophobic, π-π Stacking | Moderate |
| Ethyl Group (-CH₂CH₃) | Valine (Val), Alanine (Ala) | Hydrophobic (van der Waals) | Weak |
These computational approaches are indispensable in modern drug design, enabling the rational optimization of lead compounds by predicting how structural changes will affect target binding.
Molecular Mechanisms of Action of 2 4 Ethylsulfonyl Phenyl Acetic Acid and Analogs
Identification and Characterization of Specific Molecular Targets
The primary molecular target for 2-(4-(Ethylsulfonyl)phenyl)acetic acid and its analogs, such as the well-studied selective inhibitors celecoxib (B62257) and etoricoxib (B1671761), is the enzyme cyclooxygenase-2 (COX-2). nih.govdrugbank.comnih.gov Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for catalyzing the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation. nih.govacs.org
While COX-1 is constitutively expressed in most tissues and plays a role in homeostatic functions like protecting the gastric mucosa, COX-2 is an inducible enzyme. nih.gov Its expression is significantly upregulated in inflamed tissues by various mediators like cytokines and growth factors. drugbank.com Therefore, selective inhibition of COX-2 allows for the reduction of inflammation and pain with a theoretically lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms. nih.govfsu.edu
Analogs of this compound, such as etoricoxib and rofecoxib, are classified as selective COX-2 inhibitors, or "coxibs". wikipedia.orgdrugbank.comnih.gov Etoricoxib, for instance, demonstrates an approximately 106-fold selectivity for inhibiting COX-2 over COX-1. nih.govwikipedia.org This high degree of selectivity is central to its mechanism of action and therapeutic profile. Other related compounds, such as celecoxib, also exhibit significant selectivity for COX-2. nih.gov While the direct target for this compound itself is less documented in widely available literature, its structural similarity to these potent and selective COX-2 inhibitors strongly points to COX-2 as its principal molecular target.
Detailed Analysis of Ligand-Target Binding Interactions, including Hydrogen Bonding and Hydrophobic Contacts
The selective inhibition of COX-2 by diarylheterocycle compounds, a class that includes analogs like celecoxib and etoricoxib, is dictated by specific structural differences between the active sites of the COX-1 and COX-2 isoforms. The COX-2 active site is approximately 25% larger than that of COX-1, primarily due to the substitution of a bulky isoleucine residue in COX-1 (Ile523) with a smaller valine residue in COX-2 (Val523). researchgate.net This substitution creates a distinct, hydrophobic side pocket in the COX-2 active site that is not present in COX-1.
Selective inhibitors are designed to exploit this structural difference. The ethylsulfonylphenyl group of the ligand is appropriately sized to fit snugly into this hydrophobic side pocket. researchgate.net This interaction is a key determinant of COX-2 selectivity.
Detailed binding interactions for this class of inhibitors typically involve:
Hydrogen Bonding: The sulfonamide or sulfonyl group of the inhibitor forms critical hydrogen bonds with residues within the side pocket, such as His90 and Arg513. researchgate.net For example, celecoxib's sulfonamide moiety forms a hydrogen bond with the backbone carbonyl of Leu352 and the side chain of Gln192, while also interacting with His90. researchgate.net
Hydrophobic Contacts: The phenyl rings of the inhibitor engage in extensive hydrophobic interactions with a number of residues lining the main channel and the hydrophobic side pocket of the COX-2 active site. These residues include Tyr385, Trp387, and Phe518 in the main hydrophobic pocket, and Val523 at the entrance to the selective side pocket. researchgate.net
Phenylacetic acid derivatives, another class of COX-2 inhibitors, can exhibit a different binding orientation. For instance, lumiracoxib (B1675440) binds in an inverted fashion compared to other NSAIDs. Its carboxylate group forms hydrogen-bonding interactions with Ser-530 and Tyr-385 at the apex of the active site, rather than with Arg-120 at the base, which is a common interaction for many non-selective NSAIDs. acs.orgnih.gov
Modulation of Key Biochemical and Cellular Pathways
By binding to and inhibiting the COX-2 enzyme, this compound and its analogs directly interfere with the prostaglandin (B15479496) biosynthesis pathway. carehospitals.compatsnap.com The COX enzyme catalyzes the committed step in this pathway: the conversion of arachidonic acid to an unstable intermediate, prostaglandin G2 (PGG2), which is then rapidly reduced to prostaglandin H2 (PGH2). acs.org
PGH2 serves as the precursor for a variety of cell-specific prostaglandins (like PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxanes (TXA2). drugbank.com These molecules are potent lipid mediators involved in a wide array of physiological and pathological processes.
The inhibition of COX-2 leads to a significant reduction in the production of prostaglandins that mediate inflammation, pain, and fever. fsu.educarehospitals.com
Inflammation: Prostaglandins, particularly PGE2, are key players in the inflammatory response, causing vasodilation, increased vascular permeability, and edema. By blocking their synthesis, these inhibitors effectively reduce the cardinal signs of inflammation.
Pain: Prostaglandins sensitize peripheral nociceptors (pain-sensing nerve endings) to other inflammatory mediators like bradykinin (B550075) and histamine. Reducing prostaglandin levels raises the pain threshold, leading to an analgesic effect.
Fever: Prostaglandins produced in the hypothalamus can elevate the thermoregulatory set-point, causing fever. Inhibition of COX-2 in the central nervous system can reduce fever.
Because these compounds are selective for COX-2, they have minimal impact on the production of homeostatic prostaglandins synthesized via the COX-1 pathway, which are important for functions like gastric protection and platelet aggregation. nih.gov
Mechanistic Insights from Enzyme Inhibition Kinetics and Binding Assays
Enzyme inhibition assays are crucial for characterizing the potency and selectivity of COX inhibitors. These assays typically measure the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50). The ratio of IC50 values for COX-1 versus COX-2 provides a selectivity index (SI), a quantitative measure of the drug's preference for COX-2.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) |
|---|---|---|---|
| Celecoxib | ~15 | ~0.04 | ~375 |
| Etoricoxib | ~116 | ~1.1 | ~106 |
| Rofecoxib | >50 | ~0.018 | >2700 |
Data are approximate and compiled from various biochemical assays; absolute values can vary depending on the specific assay conditions.
The kinetic mechanism for many of these inhibitors involves rapid, reversible binding to the enzyme active site. nih.gov They act as competitive inhibitors, preventing the substrate, arachidonic acid, from accessing the catalytic site. nih.gov The high selectivity index of compounds like etoricoxib and celecoxib confirms that they bind much more tightly to COX-2 than to COX-1 at therapeutic concentrations, which is the molecular basis for their targeted anti-inflammatory and analgesic effects. nih.gov
Metabolic Fate and Biotransformation Pathways
In Vitro Microsomal Metabolic Stability and Profiling
The in vitro metabolic stability of a compound is a key parameter assessed during early drug discovery, often evaluated using liver microsomes. patsnap.com These subcellular fractions contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. patsnap.com The stability of a compound in this system provides an indication of its potential in vivo clearance. patsnap.com
To infer the metabolic stability of 2-(4-(Ethylsulfonyl)phenyl)acetic acid, we can look at structurally related compounds. For instance, studies on sulfonamides have shown that derivatives with a sulfone group exhibit increased metabolic stability compared to their parent sulfonamides.
Table 1: In Vitro Microsomal Stability of Structurally Related Compounds
| Compound | System | Parameter | Value | Reference |
| Celecoxib (B62257) | Human Liver Microsomes (CYP2C91/1) | Vmax/Km ratio | Baseline | nih.govbohrium.com |
| Human Liver Microsomes (CYP2C91/2) | Vmax/Km ratio | 47% decrease | nih.govbohrium.com | |
| Human Liver Microsomes (CYP2C91/3) | Vmax/Km ratio | 59% decrease | nih.govbohrium.com | |
| Etoricoxib (B1671761) | Human Liver Microsomes | Apparent Km | 186 ± 84.3 µM | nih.govresearchgate.net |
| Human Liver Microsomes | Vmax | 0.76 ± 0.45 nmol/min/mg protein | nih.govresearchgate.net | |
| Human Liver Microsomes | Vmax/Km ratio | 2.4 to 7.3 µL/min/mg | nih.govresearchgate.net |
This table presents data for structurally related compounds to infer the potential metabolic stability of this compound.
Identification of Potential Metabolites of Sulfonylphenylacetic Acid Derivatives
The biotransformation of a drug molecule typically involves Phase I (functionalization) and Phase II (conjugation) reactions. For compounds containing a sulfonylphenyl moiety, several metabolic pathways are plausible.
Based on the metabolism of other ethylsulfonyl-containing compounds, it is anticipated that the primary sites of metabolism for this compound would be the ethyl group and the phenyl ring. Potential Phase I metabolic reactions could include:
Hydroxylation of the ethyl group: This is a common metabolic pathway for alkyl chains, leading to the formation of a primary alcohol.
Oxidation of the resulting alcohol: The alcohol metabolite can be further oxidized to an aldehyde and then to a carboxylic acid.
Aromatic hydroxylation: The phenyl ring could undergo hydroxylation at various positions, mediated by CYP enzymes.
Following Phase I metabolism, the resulting metabolites, particularly those with hydroxyl groups, can undergo Phase II conjugation reactions, such as glucuronidation.
Investigation of Phenylacetic Acid Moiety Metabolism and Conjugation Pathways
The phenylacetic acid moiety of the molecule is also subject to specific metabolic and conjugation pathways. Phenylacetic acid is a known catabolite of phenylalanine. wikipedia.org Its metabolism in humans primarily involves two steps. The first is the conversion of phenylacetic acid to phenylacetyl-CoA, a reaction catalyzed by acyl-coenzyme A synthetases. Subsequently, phenylacetyl-CoA is conjugated with an amino acid.
In humans, the primary conjugation pathway for phenylacetic acid is with glutamine to form phenylacetylglutamine, which is then excreted in the urine. wikipedia.org In other species, conjugation with other amino acids or glucose can occur. oup.com For instance, in plants, phenylacetic acid has been shown to form conjugates with leucine, phenylalanine, valine, and glucose. oup.com
Therefore, it is highly probable that this compound, or its Phase I metabolites, will undergo conjugation through the carboxylic acid group of the phenylacetic acid moiety.
Comparative Metabolic Studies with Related Compounds
To further predict the metabolic fate of this compound, it is informative to examine the metabolism of structurally similar drugs, such as the COX-2 inhibitors celecoxib and etoricoxib. Both of these drugs contain a sulfonylphenyl group.
Celecoxib: The metabolism of celecoxib is primarily mediated by cytochrome P450 2C9 (CYP2C9). fda.govnih.govclinpgx.org The major metabolic pathway is the hydroxylation of the methyl group on the pyrazole (B372694) ring to form a primary alcohol. nih.govclinpgx.org This alcohol is then further oxidized to the corresponding carboxylic acid. nih.govclinpgx.org The resulting carboxylic acid metabolite can also undergo glucuronidation. fda.gov
Etoricoxib: Etoricoxib is also extensively metabolized, primarily by CYP3A4. nih.govresearchgate.netdrugbank.com The main metabolic pathway is the 6'-methylhydroxylation, which is then followed by oxidation to a 6'-carboxylic acid derivative. researchgate.net N-oxidation is a minor pathway. nih.govresearchgate.net
The metabolic pathways of these related compounds suggest that the alkyl substituent on the phenyl ring is a primary site for oxidative metabolism. By analogy, the ethyl group of this compound is a likely site for hydroxylation.
Table 2: Major Metabolic Pathways and Metabolites of Comparative Compounds
| Compound | Primary Metabolizing Enzyme(s) | Major Metabolic Pathway | Major Metabolites | Reference |
| Celecoxib | CYP2C9 | Methyl hydroxylation, followed by oxidation | Hydroxycelecoxib, Carboxycelecoxib | nih.govclinpgx.org |
| Etoricoxib | CYP3A4 | 6'-methylhydroxylation, followed by oxidation | 6'-hydroxymethyl etoricoxib, 6'-carboxylic acid derivative | nih.govresearchgate.net |
This table provides a comparative overview of the metabolism of structurally related drugs to predict the metabolic fate of this compound.
Preclinical Evaluation and Safety Assessment Methodologies
In Vitro Cytotoxicity and Selectivity Profiling
In vitro studies are fundamental in early-stage safety assessment, providing insights into a compound's potential to cause cell death and its selectivity for its intended biological target.
For compounds structurally related to 2-(4-(Ethylsulfonyl)phenyl)acetic acid, such as the selective cyclooxygenase-2 (COX-2) inhibitor celecoxib (B62257), in vitro assays are crucial for determining their selectivity profile. Celecoxib has demonstrated a significant selectivity for the COX-2 isozyme over COX-1. wustl.edu This selectivity is a key factor in its gastrointestinal safety profile compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). wustl.edu In one study, celecoxib exhibited a 375-fold selectivity for COX-2 based on the ratio of IC50 values for the inhibition of recombinant human COX isoforms. wustl.edu
In vitro cytotoxicity studies on celecoxib have been conducted across various cancer cell lines. These studies have shown that celecoxib can induce cytotoxic effects, often independent of the cell's COX-2 expression status. aacrjournals.org For instance, celecoxib demonstrated marked cytotoxic effects on KB (human oral cancer), Saos-2 (human osteosarcoma), and 1321N (human astrocytoma) cell lines. nih.gov The antiproliferative effects were observed with IC50 values typically in the range of 35–65 μM across a panel of both hematopoietic and epithelial cancer cell lines. aacrjournals.org Interestingly, the U-87MG glioblastoma cell line appeared resistant to celecoxib's cytotoxic effects. nih.gov These findings suggest that while the primary mechanism of action for such compounds may be target-specific, off-target cytotoxic effects can occur and are an important aspect of the preclinical safety evaluation.
| Cell Line | Cell Type | Observed Cytotoxic Effect | Reference |
|---|---|---|---|
| KB | Human Oral Cancer | Significant cytotoxicity | nih.gov |
| Saos-2 | Human Osteosarcoma | Significant cytotoxicity | nih.gov |
| 1321N | Human Astrocytoma | Significant cytotoxicity | nih.gov |
| U-87MG | Human Glioblastoma | No significant cytotoxicity | nih.gov |
Preliminary In Vivo Safety Indicators from Animal Models
Animal models provide essential preliminary data on the in vivo safety of a new chemical entity before human exposure. These studies help to identify potential target organs for toxicity and establish a preliminary safety margin.
Preclinical studies in dogs using the structural analog celecoxib have demonstrated a superior gastrointestinal safety profile compared to traditional NSAIDs. wustl.edu In a 13-week study, dogs administered supertherapeutic doses of celecoxib showed no evidence of gastrointestinal injury. wustl.edu In contrast, meloxicam (B1676189) and nabumetone, at near-therapeutic dosages for two weeks, caused both gastrointestinal and renal injury. wustl.edu
Further safety pharmacology studies in rodents on an amorphous formulation of celecoxib investigated its effects on the central nervous system (CNS), cardiovascular system (CVS), and gastrointestinal system. nih.gov Single oral doses up to 500 mg/kg did not raise significant CNS or gastrointestinal safety concerns. nih.gov However, a high dose was associated with a risk of QT interval prolongation, indicating a potential for cardiac arrhythmias. nih.gov Chronic toxicity studies of other phenylsulfonyl acetic acid derivatives in animal models have shown no significant hepatic or renal toxicity at higher doses. nih.gov
| Animal Model | Duration of Study | Key Findings | Reference |
|---|---|---|---|
| Dog | 13 weeks | No evidence of gastrointestinal injury at supertherapeutic doses. | wustl.edu |
| Rodent | Single dose | No significant CNS or gastrointestinal effects up to 500 mg/kg. Potential for QT interval prolongation at high doses. | nih.gov |
Toxicological Implications from Structural Analogs and Related Compound Classes
The toxicological profile of this compound can be further inferred by examining its structural analogs and related chemical classes, such as diarylheterocycles (e.g., celecoxib) and sulfonylureas.
Celecoxib, as a diarylheterocyclic compound, belongs to the class of COX-2 inhibitors. While designed to reduce the gastrointestinal toxicity associated with non-selective NSAIDs, concerns have been raised about the cardiovascular risks of this class. ahajournals.org The withdrawal of rofecoxib, another selective COX-2 inhibitor, from the market due to increased risk of cardiovascular events highlighted these concerns. ahajournals.org Preclinical and clinical data suggest that the cardiovascular side effects may be a class effect related to the mechanism of action of all coxibs. ahajournals.org
Future Research Directions and Therapeutic Development Potential
Design and Synthesis of Novel Derivatives with Enhanced Potency, Selectivity, and Improved Pharmacological Profiles
One promising approach involves the synthesis of indole (B1671886) derivatives of 2-(4-(methylsulfonyl)phenyl)acetic acid. Research has demonstrated that the creation of different series of these indole derivatives can lead to compounds with dual antimicrobial and anti-inflammatory activities. For instance, specific hydrazone derivatives have shown high antibacterial activity against various bacterial strains, including MRSA and E. coli. researchgate.net Concurrently, these and other related derivatives have exhibited significant anti-inflammatory effects with high selectivity towards the COX-2 enzyme, comparable to established drugs like celecoxib (B62257). researchgate.net The strategic design of these molecules often incorporates moieties that can release nitric oxide, which may help to mitigate the cardiovascular side effects associated with selective COX-2 inhibitors. researchgate.net
Structure-activity relationship (SAR) studies are crucial in guiding the design of these novel derivatives. By systematically altering different parts of the molecule and assessing the impact on biological activity, researchers can identify key structural features responsible for potency and selectivity. For example, in a series of sulfonamide derivatives, the nature and position of substituents on the aryl ring were found to play a critical role in their urease inhibitory activity. researchgate.net Similarly, for antihyperlipidemic agents, modifications to the side chains and core ring structures have been shown to significantly influence their potency and metabolic stability. nih.gov
The synthesis of these new derivatives often involves multi-step reaction sequences. For instance, the synthesis of 2-[(3,4,5-triphenyl)phenyl]acetic acid and its derivatives starts with the construction of the core aromatic structure followed by several steps to introduce the acetic acid moiety and other functional groups. nih.gov These synthetic strategies are designed to be versatile, allowing for the preparation of a wide range of new compounds for biological evaluation. nih.gov
The table below summarizes key findings from the synthesis and evaluation of some sulfonylphenylacetic acid derivatives.
| Derivative Class | Key Structural Modification | Observed Biological Activity | Reference |
| Indole derivatives | Addition of hydrazone, oxime, and benzimidazole (B57391) moieties | Dual antimicrobial and anti-inflammatory (selective COX-2 inhibition) | researchgate.net |
| Thiazolidine (B150603) derivatives | Incorporation of a thiazolidine ring | Potential as tyrosinase inhibitors | mdpi.com |
| Phenyl piperazinyl acetic acids | Introduction of a piperazine (B1678402) motif | GlyT-1 inhibition (potential for schizophrenia treatment) | nih.gov |
| Sulfonamide derivatives | Linkage to five or seven-membered heterocycles via an imine | α-glucosidase and α-amylase inhibition (antidiabetic potential) | nih.gov |
Exploration of New Therapeutic Applications Beyond Current Indications
While initial research has focused on the anti-inflammatory and antimicrobial potential of 2-(4-(ethylsulfonyl)phenyl)acetic acid derivatives, their structural versatility suggests a broader range of therapeutic applications. Future investigations will likely explore their efficacy in other disease areas, driven by their interactions with various biological targets.
One area of significant interest is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The pathogenesis of these diseases often involves neuroinflammation and oxidative stress. nih.govjelsciences.com Given the demonstrated anti-inflammatory properties of sulfonylphenylacetic acid derivatives, it is plausible that they could offer neuroprotective effects. Thiazolidine-4-carboxylic acid derivatives, for instance, have been shown to reverse oxidative stress and inflammatory cascades in models of ethanol-induced neurodegeneration. nih.govjelsciences.com This suggests that derivatives of this compound could be designed to target key enzymes and pathways implicated in neurodegeneration. mdpi.com
Metabolic disorders , particularly type 2 diabetes, represent another promising therapeutic avenue. Research has shown that certain sulfonamide derivatives of acetic acid can act as potent inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion and glucose absorption. nih.gov By inhibiting these enzymes, such compounds could help to manage postprandial hyperglycemia. Furthermore, some derivatives have demonstrated the ability to improve lipid profiles by decreasing LDL and triglyceride levels while increasing HDL levels in animal models. nih.gov
The potential for developing anticancer agents from this scaffold also warrants further exploration. The structural motifs present in some derivatives are found in known anticancer drugs. For example, phenylacetic acid derivatives have been investigated for their antiproliferative and antitumor properties. nih.gov The mechanism of action could involve the inhibition of key enzymes in cancer cell proliferation or the induction of apoptosis. For instance, certain 2-phenyl-oxazole-4-carboxamide derivatives have been identified as potent inducers of apoptosis in cancer cell lines. nih.gov
The table below outlines potential new therapeutic applications for derivatives of this compound.
| Therapeutic Area | Potential Mechanism of Action | Supporting Evidence | Reference |
| Neurodegenerative Diseases | Reduction of neuroinflammation and oxidative stress | Thiazolidine derivatives show neuroprotective effects in preclinical models. | nih.govjelsciences.com |
| Metabolic Disorders | Inhibition of α-glucosidase and α-amylase; improvement of lipid profiles | Sulfonamide derivatives exhibit antidiabetic and antihyperlipidemic activity. | nih.gov |
| Cancer | Induction of apoptosis; inhibition of cancer cell proliferation | Phenylacetic acid and oxazole (B20620) derivatives have shown anticancer properties. | nih.govnih.gov |
Application of Advanced Computational Chemistry and Artificial Intelligence in Drug Design for Sulfonylphenylacetic Acid Derivatives
The integration of advanced computational chemistry and artificial intelligence (AI) is set to revolutionize the design and development of sulfonylphenylacetic acid derivatives. These in silico tools can significantly accelerate the drug discovery process by enabling more rational and targeted molecular design, predicting pharmacological properties, and optimizing synthetic pathways. slideshare.net
Molecular docking is a powerful computational technique that can predict the binding orientation and affinity of a ligand to its target protein. nih.gov For sulfonylphenylacetic acid derivatives, docking studies can be used to understand how they interact with the active sites of enzymes like COX-2, α-glucosidase, or acetylcholinesterase. researchgate.netfda.gov This information is invaluable for designing new derivatives with improved binding and, consequently, higher potency and selectivity. For example, molecular modeling of 2-(4-methylsulfonyl phenyl) indole derivatives in the COX-2 active site has helped to correlate their structural features with their in vitro inhibitory activity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) modeling is another key computational tool. QSAR models use statistical methods to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models can then be used to predict the activity of new, unsynthesized derivatives, helping to prioritize which compounds to synthesize and test. This approach has been successfully used to predict the HIV-1 inhibitory activity of indolyl aryl sulfones. nih.gov
The application of Artificial Intelligence (AI) and Machine Learning (ML) is a rapidly growing area in drug discovery. drpress.org AI algorithms can be trained on large datasets of chemical structures and their biological activities to identify complex patterns that are not apparent to human researchers. researchgate.net Generative AI models can even design entirely new molecules with desired properties. nih.gov For instance, AI has been used to design novel candidate compounds for gastric acid inhibitors by analyzing the three-dimensional structure of the target protein. nih.govmdpi.com This approach could be applied to design novel sulfonylphenylacetic acid derivatives with optimized potency and pharmacokinetic profiles. AI can also be used to optimize synthetic pathways, making the production of these compounds more efficient and sustainable. slideshare.net
| Computational/AI Method | Application in Drug Design | Potential Benefit |
| Molecular Docking | Predicting binding modes and affinities to target proteins. | Rational design of more potent and selective inhibitors. |
| QSAR Modeling | Predicting the biological activity of novel derivatives. | Prioritization of synthetic targets and reduction of experimental effort. |
| Machine Learning/AI | Identifying novel scaffolds and optimizing molecular properties. | Accelerated discovery of lead compounds with improved drug-like properties. |
| AI-driven Synthetic Planning | Optimizing reaction pathways for chemical synthesis. | Increased efficiency and sustainability of compound production. |
Translation of Preclinical Findings to Clinical Research Considerations
The successful translation of promising preclinical findings for this compound derivatives into clinical applications is a complex and challenging process. It requires careful consideration of various factors to bridge the gap between laboratory research and patient treatment.
A critical initial step is the rigorous validation of preclinical efficacy in multiple relevant animal models. researchgate.net While a compound may show promise in one model, its effects may not be reproducible in others, which can be a major reason for the failure of drugs in clinical trials. Therefore, it is essential to demonstrate a consistent and robust therapeutic effect across different preclinical models that accurately mimic the human disease state.
Comprehensive pharmacokinetic and toxicology studies are paramount. These studies assess the absorption, distribution, metabolism, and excretion (ADME) of the drug candidate, as well as its potential toxicity. Unfavorable pharmacokinetic profiles or unexpected toxicity are common reasons for the termination of drug development. mdpi.com For sulfonylphenylacetic acid derivatives, it will be crucial to evaluate their metabolic stability, potential for drug-drug interactions, and any off-target effects that could lead to adverse events in humans.
The design of early-phase clinical trials (Phase I and II) must be carefully planned. Phase I trials will focus on assessing the safety, tolerability, and pharmacokinetic profile of the new derivative in a small group of healthy volunteers. If the compound is deemed safe, Phase II trials will be conducted in a larger group of patients to evaluate its efficacy for the intended therapeutic indication and to determine the optimal dose range. The selection of appropriate patient populations and the use of validated biomarkers will be critical for the success of these trials.
Navigating the regulatory landscape is another significant hurdle. This involves extensive documentation of all preclinical and clinical data to be submitted to regulatory agencies such as the U.S. Food and Drug Administration (FDA) for approval. The manufacturing process for the drug must also meet stringent quality standards (Good Manufacturing Practice, GMP). Challenges in scaling up the synthesis of a complex derivative can also impede its clinical translation. nih.gov
Finally, the commercial viability of a new therapeutic agent must be considered. This includes factors such as the size of the target patient population, the existing standard of care, and the cost-effectiveness of the new treatment. Even a scientifically successful drug may not reach the market if it is not commercially viable. nih.gov
The journey from a promising preclinical compound to a clinically approved drug is long and arduous, with a high rate of attrition. nih.gov For derivatives of this compound, a strategic and well-planned approach to preclinical and clinical development will be essential to realize their full therapeutic potential.
Q & A
Basic: What synthetic methodologies are commonly employed to introduce the ethylsulfonyl group into arylacetic acid derivatives like 2-(4-(Ethylsulfonyl)phenyl)acetic acid?
Methodological Answer:
The ethylsulfonyl group is typically introduced via sulfonation of the aromatic ring. A two-step approach is often used:
Sulfonation : Reacting 4-bromophenylacetic acid with sodium sulfite under acidic conditions to form the sodium sulfonate intermediate.
Alkylation : Treating the sulfonate intermediate with ethyl bromide in the presence of a base (e.g., KOH) to substitute the sulfonate group with ethylsulfonyl .
Yield Optimization : Reaction temperatures (80–100°C) and solvent polarity (e.g., DMF) significantly impact yields. Catalysts like tetrabutylammonium bromide (TBAB) can improve alkylation efficiency .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 257.07 for C₁₀H₁₂O₄S) and fragmentation patterns .
- HPLC-PDA : Assess purity (>98%) using a C18 column (mobile phase: acetonitrile/0.1% formic acid) .
Advanced: How can computational modeling resolve discrepancies in the reported reactivity of the ethylsulfonyl group under nucleophilic conditions?
Methodological Answer:
Contradictions in reactivity (e.g., susceptibility to hydrolysis vs. stability) arise from solvent effects and steric hindrance.
- DFT Calculations : Model the transition state of nucleophilic attacks (e.g., OH⁻) on the sulfonyl group. Solvent models (e.g., PCM for water) predict activation energies, explaining why polar protic solvents accelerate hydrolysis .
- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions on the sulfonyl group, guiding predictions of site-specific reactivity .
Advanced: How to address inconsistencies in crystallographic data for structurally similar arylacetic acid derivatives?
Methodological Answer:
Discrepancies in reported crystal structures (e.g., bond lengths, packing motifs) may stem from:
- Polymorphism : Screen crystallization conditions (e.g., ethanol vs. acetone) to isolate different polymorphs .
- Validation Tools : Use PLATON or Mercury to check for missed symmetry elements or disorder in published CIF files. Cross-validate with powder XRD to confirm phase purity .
Advanced: What strategies enhance the regioselectivity of sulfonation in arylacetic acid derivatives?
Methodological Answer:
Regioselective sulfonation at the para position is critical. Key approaches include:
- Directing Groups : Introduce electron-withdrawing groups (e.g., -COOH) to orient sulfonation.
- Microwave-Assisted Synthesis : Reduces side reactions (e.g., di-sulfonation) by shortening reaction times .
- Catalytic Systems : Use iodine or FeCl₃ to lower activation energy for para selectivity .
Basic: What are the primary biological targets of ethylsulfonyl-substituted arylacetic acids in pharmacological studies?
Methodological Answer:
These compounds often target enzymes with nucleophilic active sites:
- Cyclooxygenase (COX) : The ethylsulfonyl group mimics the carboxylate moiety of arachidonic acid, enabling competitive inhibition. Assay IC₅₀ values using ELISA-based COX-1/2 activity kits .
- Aldose Reductase : The sulfonyl group hydrogen-bonds to catalytic residues (e.g., Tyr48), reducing diabetic complications in in vivo models .
Advanced: How to troubleshoot low yields in coupling reactions involving this compound?
Methodological Answer:
Common issues include steric hindrance and poor leaving-group ability. Solutions:
- Activation of COOH : Use EDCl/HOBt or DCC to form active esters before amide coupling .
- Micellar Catalysis : Employ TPGS-750-M in water to improve solubility and reduce aggregation .
Basic: What safety protocols are essential when handling this compound in the laboratory?
Methodological Answer:
- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particles (evidenced by SDS data for analogous compounds) .
- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
